![molecular formula C21H38N4O4 B12053520 (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as N-cyclohexylcyclohexanamine (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid .
- It has the molecular formula C30H48N2O6 .
- The compound consists of an azido group, a cyclohexyl ring, and a carboxylic acid moiety.
- Its systematic name reflects its stereochemistry and functional groups.
- The azido group (N3) is a powerful electrophile often used in click chemistry.
- The cyclohexyl ring provides structural rigidity and hydrophobic properties.
- The carboxylic acid group is essential for its biological activity.
Preparation Methods
- Synthetic Routes : The synthesis involves several steps, including azidation, cyclization, and protection/deprotection.
- Reaction Conditions : Specific conditions depend on the synthetic route chosen.
- Industrial Production : While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
- Reactions : It can undergo various reactions, including:
- Oxidation : Conversion of the alcohol group to a carboxylic acid.
- Reduction : Reduction of the azido group to an amine.
- Substitution : Substitution reactions at the cyclohexyl ring.
- Common Reagents and Conditions : Examples include sodium azide, reducing agents, and acid-catalyzed cyclizations.
- Major Products : The major products depend on the specific reaction and functional group modifications.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioconjugation and labeling applications.
- Medicine : Research into its pharmacological properties and potential drug development.
- Industry : Limited industrial applications due to its specialized nature.
Mechanism of Action
- Targets : It may interact with specific receptors or enzymes.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its combination of azido, cyclohexyl, and carboxylic acid moieties sets it apart.
- Similar Compounds : Other azido-containing compounds, such as azido amino acids and azido sugars.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C21H38N4O4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,14,15)/t;6-/m.0/s1 |
InChI Key |
HUGJJWGCHPWKGY-ZCMDIHMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


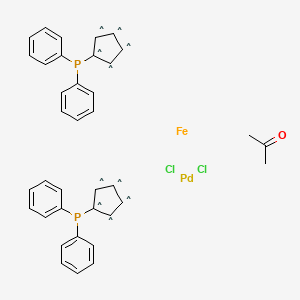

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)

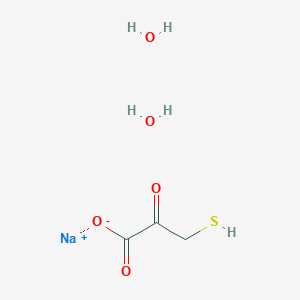
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)
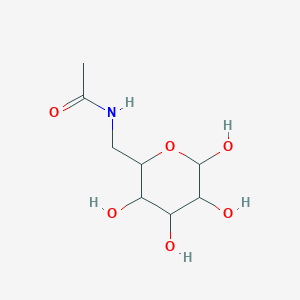
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053464.png)
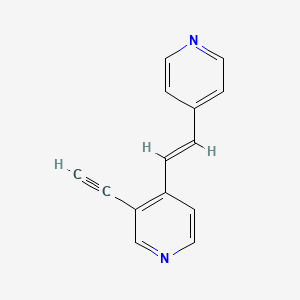
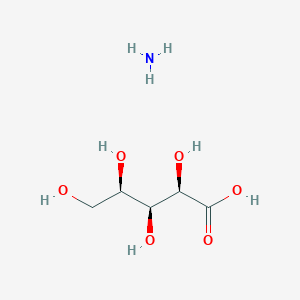

![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

